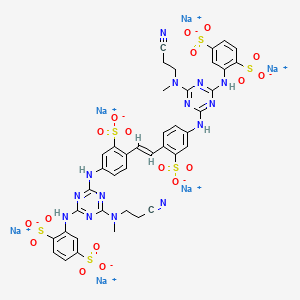
1,4-Benzenedisulfonic acid, 2,2'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units.
Vorbereitungsmethoden
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt involves several steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include strong acids, bases, and oxidizing agents The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, this compound could be explored for its potential therapeutic properties. Industrial applications include its use in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to the inhibition of certain enzymes or the modulation of biological pathways, resulting in various effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((2-cyanoethyl)methylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt stands out due to its unique structure and properties. Similar compounds include other sulfonic acid derivatives and triazine-based molecules. the presence of multiple sulfonic acid groups and the specific arrangement of phenylene and triazine units make this compound particularly versatile and effective in various applications.
Eigenschaften
CAS-Nummer |
72727-73-2 |
|---|---|
Molekularformel |
C40H32N14Na6O18S6 |
Molekulargewicht |
1327.1 g/mol |
IUPAC-Name |
hexasodium;2-[[4-[2-cyanoethyl(methyl)amino]-6-[4-[(E)-2-[4-[[4-[2-cyanoethyl(methyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H38N14O18S6.6Na/c1-53(17-3-15-41)39-49-35(47-37(51-39)45-29-21-27(73(55,56)57)11-13-31(29)75(61,62)63)43-25-9-7-23(33(19-25)77(67,68)69)5-6-24-8-10-26(20-34(24)78(70,71)72)44-36-48-38(52-40(50-36)54(2)18-4-16-42)46-30-22-28(74(58,59)60)12-14-32(30)76(64,65)66;;;;;;/h5-14,19-22H,3-4,17-18H2,1-2H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;;;;;/q;6*+1/p-6/b6-5+;;;;;; |
InChI-Schlüssel |
SBYVCLGFJCPGMS-TXPPQYTASA-H |
Isomerische SMILES |
CN(CCC#N)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCC#N)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CN(CCC#N)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(C)CCC#N)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


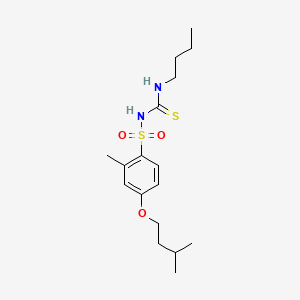
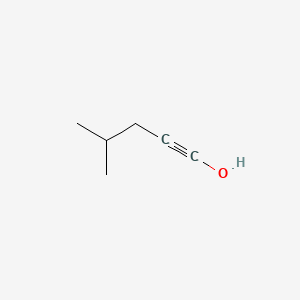
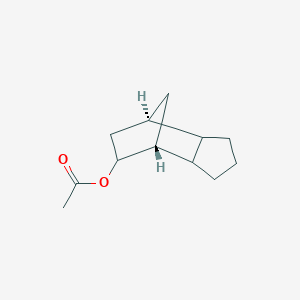

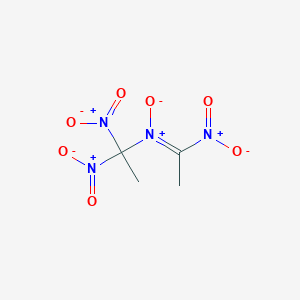
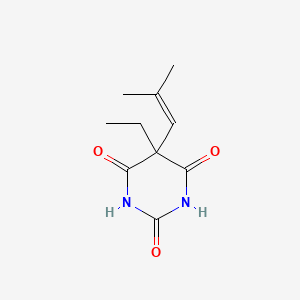
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)


![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
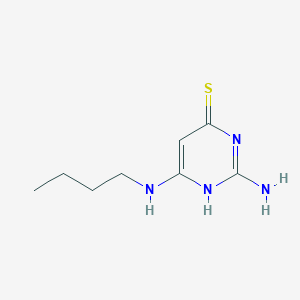

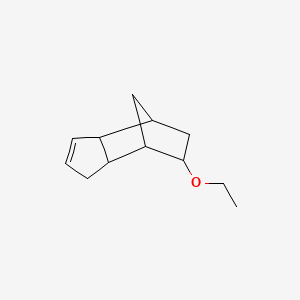
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
